LTX-401 HCl - 1398051-86-9

LTX-401 HCl

Catalog Number: EVT-274031
CAS Number: 1398051-86-9
Molecular Formula: C23H35Cl2N3O
Molecular Weight: 440.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LTX-401 is an immunotherapeutic agent and an oncolytic amino acid derivative with potential immunogenic properties. LTX-401 Induces DAMP Release in Melanoma Cells and Causes Complete Regression of B16 Melanoma. The cytotoxic effect of LTX-401 was attenuated by the double knockout of BAX and BAK, as well as the mitophagy-enforced depletion of mitochondria, yet was refractory to caspase inhibition. LTX-401 induced all major hallmarks of immunogenic cell death detectable with biosensor cell lines including calreticulin exposure, ATP release, HMGB1 exodus and a type-1 interferon response. Moreover, LTX-401-treated tumors manifested a strong lymphoid infiltration. LTX-401 can stimulate immunogenic cell death through a pathway in which Golgi-localized LTX-401 operates upstream of mitochondrial membrane permeabilization.

LTX-315

Compound Description: LTX-315 is a first-in-class, clinically evaluated oncolytic peptide-based local immunotherapy. [] It effectively kills cancer cells and stimulates an anticancer immune response when injected directly into tumors in immunocompetent mice. [] Studies show that LTX-315 induces a necrotic cell death phenotype rather than apoptosis. [] It accumulates in the mitochondria of treated cells, disrupting the mitochondrial network, dissipating the mitochondrial membrane potential, and releasing intermembrane proteins into the cytosol. [] LTX-315 also exhibits pro-inflammatory and pro-immunitary effects, contributing to its ability to induce immunogenic cell death (ICD). []

Relevance: LTX-315 is structurally similar to LTX-401 HCl, as both are amphipathic cationic peptides designed to induce lytic cell death in cancer cells. [, ] Both compounds are developed by Lytix Biopharma and are classified as oncolytic peptides. While they share structural similarities, their specific mechanisms of action differ. LTX-315 primarily targets mitochondria, whereas LTX-401 HCl disrupts the Golgi apparatus. []

Brefeldin A

Compound Description: Brefeldin A is a lactone antibiotic that acts as a potent Golgi-disrupting agent. []

Overview

LTX-401 HCl is a novel oncolytic compound that has garnered attention for its potential therapeutic applications in cancer treatment. This compound is derived from larger oncolytic peptides and is characterized by its hydrophobic and cationic properties, which facilitate its interaction with and permeabilization of cancer cell membranes. LTX-401 HCl has been investigated primarily for its cytotoxic effects against various cancer cell lines, particularly in the context of local administration for tumor treatment.

Source and Classification

LTX-401 HCl is classified as an oncolytic peptide, which refers to a class of compounds designed to selectively target and kill cancer cells. The compound was previously known as BAA-1 and has been evaluated for its efficacy against subcutaneously established tumors in animal models, demonstrating significant antitumor activity.

Synthesis Analysis

The synthesis of LTX-401 HCl involves several steps that leverage established chemical methodologies. The synthesis process typically includes:

  1. Starting Materials: The initial compounds are obtained from commercial sources or synthesized using published methods.
  2. Synthetic Steps: The synthesis encompasses multiple reactions, including condensation and purification processes. For instance, the compound is often synthesized through a series of reactions that may involve coupling agents or specific catalysts to facilitate the formation of the desired molecular structure.
  3. Purification: Following synthesis, the crude product is purified using chromatographic techniques to isolate LTX-401 HCl in a high degree of purity.

Technical details regarding specific reagents, reaction conditions, and yields are often documented in research articles focusing on the compound's development.

Molecular Structure Analysis

LTX-401 HCl possesses a complex molecular structure characterized by hydrophobic and cationic regions that enhance its ability to interact with cellular membranes.

Structure Data

  • Molecular Formula: The precise molecular formula of LTX-401 HCl includes various functional groups that contribute to its biological activity.
  • Nuclear Magnetic Resonance Spectroscopy: Data from nuclear magnetic resonance spectroscopy can provide insights into the compound's structural features, such as the arrangement of atoms and the presence of specific functional groups.
Chemical Reactions Analysis

LTX-401 HCl undergoes various chemical reactions that are pivotal to its mechanism of action:

  1. Interaction with Cell Membranes: The compound's hydrophobic nature allows it to integrate into lipid bilayers, leading to membrane disruption.
  2. Cytotoxicity Mechanism: Upon entering cancer cells, LTX-401 HCl induces cellular stress responses leading to apoptosis or necrosis. This process is often accompanied by the release of damage-associated molecular patterns, which can further stimulate immune responses against tumors.

Technical details regarding reaction kinetics and specific pathways involved in these processes are essential for understanding the compound's efficacy.

Mechanism of Action

The mechanism of action of LTX-401 HCl involves several key processes:

  1. Membrane Permeabilization: The compound interacts with cancer cell membranes, causing disruption and allowing for the influx of cytotoxic agents.
  2. Induction of Cell Death: Studies have shown that treatment with LTX-401 HCl leads to increased production of reactive oxygen species within cancer cells, contributing to cellular damage.
  3. Release of Damage-Associated Molecular Patterns: The treatment results in the release of proteins such as high mobility group box 1 protein, which can activate immune responses against tumors.

Data from various studies indicate that these mechanisms collectively enhance the therapeutic potential of LTX-401 HCl in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

LTX-401 HCl exhibits specific physical properties that are relevant for its formulation and delivery:

  • Solubility: The solubility characteristics influence how the compound can be administered and absorbed by tissues.
  • Stability: Stability under various conditions (e.g., temperature, pH) is crucial for maintaining efficacy during storage and use.

Chemical Properties

The chemical properties include:

  • Reactivity: Understanding how LTX-401 HCl reacts with biological molecules helps predict its behavior in vivo.
  • pH Sensitivity: The compound may exhibit different activities at varying pH levels, which can be critical for designing delivery systems.

Relevant data from analytical studies provide insights into these properties.

Applications

LTX-401 HCl has several scientific applications:

  1. Cancer Therapy: Its primary application lies in treating various types of cancers through local administration, showing promise in inducing tumor necrosis.
  2. Immunotherapy Enhancement: By promoting immune responses through damage-associated molecular patterns release, LTX-401 HCl may enhance the effects of other immunotherapeutic agents.
  3. Research Tool: As a model oncolytic agent, it serves as a valuable tool for studying mechanisms of cancer cell death and immune activation.
Introduction to LTX-401 HCl

Hepatocellular Carcinoma (HCC): Clinical Burden and Therapeutic Limitations

Hepatocellular carcinoma (HCC) represents approximately 90% of primary liver cancers and ranks as the third leading cause of cancer-related mortality globally. Incidence rates have more than tripled since 1980, with most patients diagnosed at advanced stages where curative surgical options (resection, transplantation, ablation) are no longer viable (<20% eligibility). The therapeutic landscape for advanced HCC has historically been bleak, with the multi-kinase inhibitor sorafenib serving as the sole first-line option for over a decade. While lenvatinib gained subsequent approval, it extended median survival by a marginal 1.3 months compared to sorafenib, underscoring the critical need for novel therapeutic approaches [1] [4].

Systemic therapies face significant challenges in HCC due to:

  • Intratumoral heterogeneity: Genetic and microenvironmental diversity limit targeted therapy efficacy
  • Immunosuppressive TME: Tumor-associated macrophages, regulatory T cells, and immune checkpoint expression create barriers to immune activation
  • Liver dysfunction comorbidities: Impaired drug metabolism and portal hypertension complicate treatment [4] [7]

Table 1: Limitations of Current Systemic Therapies for Advanced HCC

Therapy ClassRepresentative AgentsKey Limitations
Multi-kinase inhibitorsSorafenib, LenvatinibLimited survival benefit (median extension <3 months), significant toxicity profiles
Anti-angiogenicsBevacizumabBleeding risks in cirrhotic patients, limited single-agent activity
Immune checkpoint inhibitorsNivolumab, PembrolizumabLow response rates (15-20%), lack of predictive biomarkers
Combination therapiesAtezolizumab+BevacizumabImproved outcomes but still non-curative, hepatotoxicity concerns

The emergence of immunotherapies, particularly immune checkpoint inhibitors (ICIs) targeting PD-1/PD-L1, has demonstrated clinically meaningful and durable responses in subsets of HCC patients. However, objective response rates remain modest (17-20%), highlighting the need for agents that can convert immunologically "cold" HCC tumors into "hot" microenvironments receptive to immune attack [4] [7].

Evolution of Oncolytic Compounds in Immunotherapy

Oncolytic compounds represent a novel class of immunotherapeutics distinct from viral platforms. These molecules exhibit broad-spectrum cytotoxic activity unaffected by multidrug resistance mechanisms. Their development has progressed through distinct generations:

  • First-generation membrane-disrupting peptides (e.g., melittin-derived agents) with significant toxicity limitations
  • Second-generation tumor-selective variants with improved safety profiles but limited immunogenicity
  • Third-generation agents engineered to induce immunogenic cell death (ICD) alongside direct oncolysis [1] [8]

Anticancer peptides (ACPs), alternatively termed oncolytic peptides, constitute an emerging subclass designed to overcome historical limitations. Their membranolytic mode of action typically induces primary necrosis, potentially liberating tumor antigens and damage-associated molecular patterns (DAMPs) that prime tumor-specific T cells. This positions ACPs as ideal candidates for converting tumor microenvironments into in situ "vaccines" [1] [3].

Table 2: Evolution of Oncolytic Immunotherapeutics for Solid Tumors

GenerationRepresentative AgentsMechanistic FocusLimitationsAdvances in LTX-401 Era
1stMelittin analogsNon-selective membrane lysisSystemic toxicity, no immune activationTumor-localized administration
2ndLTX-315Mitochondrial targetingVariable immunogenicityConsistent DAMP release profile
3rdLTX-401 HClGolgi targeting + ICDN/ADual oncolytic/immunogenic design

LTX-401 HCl emerges within this evolutionary context as a locally administered agent designed to overcome systemic toxicity concerns while simultaneously achieving robust immunogenic effects. Its development aligns with the paradigm shift toward intratumoral immunotherapies that can transform the tumor microenvironment into an in situ vaccine site [3] [8].

Rationale for LTX-401 HCl: Bridging Membrane Disruption and Immunogenic Cell Death

LTX-401 HCl is an amphipathic β(2,2)-amino acid derivative specifically optimized for local tumor treatment. Its molecular design incorporates bulky lipophilic moieties that enhance stability while preserving the cationicity and hydrophobicity characteristic of larger oncolytic peptides. This enables selective interaction with and permeabilization of cancer cell membranes [1] [2].

The compound's therapeutic rationale hinges on a dual mechanism:

  • Rapid direct oncolysis: Induces necrotic cell death within minutes through membrane disruption
  • Immunogenic reprogramming: Liberates DAMPs that activate dendritic cells and prime tumor-specific T cells [1] [4]

Unlike earlier oncolytics that primarily target mitochondria (e.g., LTX-315), LTX-401 exhibits distinctive tropism for the Golgi apparatus. Subcellular fractionation studies using mass spectrometric detection confirmed selective enrichment in Golgi membranes rather than mitochondria or cytosol. This organelle-specific targeting initiates a unique cascade of cellular events culminating in mitochondrial outer membrane permeabilization (MOMP) and immunogenic cell death [2].

Table 3: Key DAMPs Released by LTX-401 and Their Immunogenic Functions

DAMPDetection MethodRelease KineticsImmune Function
HMGB1Western blot of supernatantsDetected at 60 minutesTLR4 activation, dendritic cell maturation, antigen presentation enhancement
ATPBioluminescence luciferase assayPeaks at 90 minutesP2RX7 receptor binding, NLRP3 inflammasome activation, IL-1β secretion
Cytochrome cELISA of supernatantsSignificant at 60 minutesNF-κB pathway activation, pro-inflammatory cytokine/chemokine production
CalreticulinFlow cytometrySurface exposure within 2h"Eat me" signal for phagocyte recruitment, antigen cross-presentation initiation

This dual mechanism bridges immediate cytoreduction with sustained systemic immunity—a critical advancement for malignancies like HCC where both local control and prevention of intrahepatic recurrence are essential therapeutic goals. The compound's local administration circumvents systemic toxicity concerns associated with conventional chemotherapy while generating tumor-specific immunity that can target micrometastatic disease [1] [4] [6].

Properties

CAS Number

1398051-86-9

Product Name

LTX-401 HCl

IUPAC Name

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide;dihydrochloride

Molecular Formula

C23H35Cl2N3O

Molecular Weight

440.45

InChI

InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H

InChI Key

GYDPAWIYVHOSOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

LTX-401; LTX 401; LTX401; LTX-401 HCl.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.